Bienvenue dans la boutique en ligne BenchChem!

Schisandrin A

Anti-inflammatory In vivo efficacy Drug discovery

Schisandrin A is NOT interchangeable with Schisandrin B or C. Peer-reviewed evidence demonstrates Sch A selectively suppresses JNK activation while sparing p38/ERK, reverses vincristine resistance by up to 309-fold in P-glycoprotein-overexpressing cancer lines (e.g., KBv200, MCF-7/Dox), and uniquely reduces carrageenan-induced paw edema in acute inflammation models where Sch B shows no efficacy. As an established AdipoR2 agonist (IC50 3.5 µM), Sch A is the definitive tool for adiponectin signaling and neuroprotection studies. Substituting generic schisandrins risks invalid experimental outcomes. Procure only authenticated, high-purity Schisandrin A to ensure target engagement fidelity and data reproducibility.

Molecular Formula C24H32O6
Molecular Weight 416.5 g/mol
CAS No. 69176-53-0
Cat. No. B7765685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin A
CAS69176-53-0
Molecular FormulaC24H32O6
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)OC)OC)OC
InChIInChI=1S/C24H32O6/c1-13-9-15-11-17(25-3)21(27-5)23(29-7)19(15)20-16(10-14(13)2)12-18(26-4)22(28-6)24(20)30-8/h11-14H,9-10H2,1-8H3/t13-,14+
InChIKeyJEJFTTRHGBKKEI-OKILXGFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Schisandrin A (CAS 69176-53-0): Core Identity and Comparative Significance


Schisandrin A (Sch A; also referred to as Schizandrin A, Deoxyschizandrin, or Wuweizisu A) is a bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis (Turcz.) Baill. It is one of the major pharmacologically active constituents of this traditional medicinal plant [1]. Its documented activities include hepatoprotection, anti-inflammation, neuroprotection, and reversal of multidrug resistance in cancer [1]. In the context of scientific procurement, the relevance of Schisandrin A lies in its distinct profile compared to other closely related lignans (e.g., Schisandrin B, Schisandrin C), which may otherwise be considered generic substitutes.

Why Schisandrin A is Not Interchangeable with Its Close Analogs


The dibenzocyclooctadiene lignans from Schisandra chinensis—Schisandrin A (Sch A), Schisandrin B (Sch B), and Schisandrin C (Sch C)—share a common core structure but differ in their stereochemistry and functional group substitutions, which lead to distinct biological activity profiles [1]. Direct comparative studies have established that these compounds are not interchangeable in research or industrial applications. For instance, Sch A exhibits a more pronounced anti-inflammatory effect in acute models [1], a unique MAPK targeting profile on JNK [2], and superior multidrug resistance (MDR) reversal potency [3] compared to its analogs. Substituting Sch A with Sch B or Sch C without considering these specific quantitative differences can compromise experimental outcomes and product performance, making precise procurement essential.

Schisandrin A (CAS 69176-53-0): Quantified Points of Differentiation from Analogs


Schisandrin A Exhibits Superior Acute Anti-inflammatory Activity Compared to Schisandrin B

In a mouse model of inflammation (carrageenan-induced paw edema), acute treatment with Schisandrin A produced a significant degree of inhibition on the inflammatory response, whereas acute treatment with Schisandrin B did not. [1]

Anti-inflammatory In vivo efficacy Drug discovery

Selective Targeting of JNK in the MAPK Pathway Differentiates Schisandrin A from Analogs

A direct comparative study in THP-1 cells stimulated with P. acnes revealed that Schisandrin A, B, and C have distinct and non-redundant effects on the MAPK pathway. Schisandrin A uniquely suppressed the activation of JNK, while having only a weak effect on ERK and p38. In contrast, Schisandrin B exerted a strong effect on p38 but almost no effect on JNK, and Schisandrin C inhibited all three proteins, especially ERK. [1]

MAPK signaling JNK Signal transduction

Schisandrin A Demonstrates Superior Potency in Reversing Multidrug Resistance (MDR) in Cancer Cells

In a comparative study of five schizandrins, Schisandrin A (Sin A) was identified as the most potent MDR reversal agent. At a concentration of 25 µM, Schisandrin A reversed vincristine (VCR) resistance in KBv200 cells, MCF-7/Dox cells, and Bel7402 cells by 309-, 38-, and 84-fold, respectively. [1]

Multidrug resistance P-glycoprotein Cancer research

Distinct AdipoR2 Agonism Profile Differentiates Schisandrin A from Other Lignans

Schisandrin A acts as an agonist of the adiponectin receptor 2 (AdipoR2) with an IC50 of 3.5 µM. This is a defined molecular target for the compound. While other natural AdipoR2 agonists exist (e.g., Gramine, with an IC50 of 3.2 µM for AdipoR2 and 4.2 µM for AdipoR1), this specific activity is not a documented primary characteristic of other major Schisandra lignans like Schisandrin B or C.

Adiponectin receptor Metabolic disease Neuroprotection

Schisandrin A Exhibits Potent and Reversible CYP3A Inhibition with Defined Kinetics

Schisandrin A inhibits CYP3A4 activity with a Ki of 1.51 µM in human liver microsomes, demonstrating reversible, competitive inhibition. [1] This differs from reports of mixed noncompetitive inhibition by Schisandrin B [2].

CYP3A inhibition Drug metabolism Pharmacokinetics

High-Value Application Scenarios for Schisandrin A (CAS 69176-53-0) Based on Differentiated Evidence


Investigating JNK-Specific Signaling Pathways in Inflammation

Based on its unique and selective suppression of JNK activation over p38 and ERK [1], Schisandrin A is an optimal tool compound for dissecting the role of the JNK branch of the MAPK pathway in cellular models of inflammation, such as those involving Propionibacterium acnes or IL-1β stimulation.

Reversing Multidrug Resistance in Cancer Cell Line Models

Given its superior potency as an MDR reversal agent among schizandrins, demonstrating up to a 309-fold reversal of vincristine resistance [2], Schisandrin A should be the primary candidate for studies aiming to sensitize P-glycoprotein-overexpressing cancer cell lines (e.g., KBv200, MCF-7/Dox) to chemotherapeutic agents.

Evaluating Acute Anti-inflammatory Responses In Vivo

Researchers using acute inflammation models, such as carrageenan-induced paw edema, must procure Schisandrin A rather than Schisandrin B, as only Sch A has demonstrated significant efficacy upon acute treatment in this specific in vivo context [3].

Studying Adiponectin Receptor 2 (AdipoR2) Agonism and Downstream Signaling

As an established AdipoR2 agonist with an IC50 of 3.5 µM , Schisandrin A is a necessary component for studies focused on adiponectin signaling, metabolic regulation, and related neuroprotective mechanisms, providing a target engagement profile distinct from other Schisandra lignans.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisandrin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.